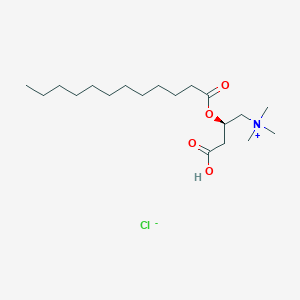
Lauroyl-L-carnitine chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
月桂酰-L-肉碱(氯化物)是一种酰基肉碱化合物,在能量代谢中发挥着重要作用。 它是一种含季铵的阳离子表面活性剂,以其增强吸收的能力而闻名 。 该化合物在肝脏中由蛋氨酸合成,是赖氨酸的代谢产物 。 由于其在各种代谢过程中的重要作用,它被广泛用于生化和代谢组学研究 .
准备方法
合成路线和反应条件: 月桂酰-L-肉碱(氯化物)的合成包括以下步骤 :
起始原料: L-肉碱用作原料。
溶剂: 乙酸用作溶剂。
反应: 将月桂酰氯加入溶液中,并将混合物加热反应。
蒸发: 在减压下蒸发乙酸。
结晶: 加入丙酮,搅拌混合物以分散,然后冷却以结晶。
过滤和干燥: 过滤并干燥产物以获得粗制月桂酰-L-肉碱(氯化物)。
纯化: 将粗产物在加热下溶解在乙醇或甲醇中,过滤,真空蒸馏,浓缩。再次加入丙酮,搅拌,冷却结晶,过滤,干燥,得到纯月桂酰-L-肉碱(氯化物)。
工业生产方法: 月桂酰-L-肉碱(氯化物)的工业生产遵循相同的合成路线,但规模更大以实现大规模生产。 该工艺以其简单、实用、污染低、反应时间短、成本低而著称,产率至少为 92% .
化学反应分析
反应类型: 月桂酰-L-肉碱(氯化物)会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化。
还原: 它可以使用合适的还原剂进行还原。
取代: 它可以发生取代反应,特别是亲核取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的亲核试剂包括氢氧根离子和胺。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇。
科学研究应用
化学: 它用作各种化学反应中的表面活性剂和吸收增强剂。
生物学: 它用于使细胞膜通透以递送极性荧光探针。
医学: 它用作肉碱缺乏症的诊断标记,并用于评估疾病活动。
工业: 它用于各种生化产品的配制,以及高效液相色谱中的分析标准。
作用机制
月桂酰-L-肉碱(氯化物)的作用机制涉及它作为酰基肉碱的作用 。它促进脂肪酸进入线粒体,在那里它们经历β-氧化以产生能量。这个过程对于维持细胞中的能量稳态至关重要。 该化合物还与细胞膜相互作用,增强其渗透性,促进其他化合物的递送 .
相似化合物的比较
月桂酰-L-肉碱(氯化物)由于其特定的结构和性质,在酰基肉碱中是独一无二的 。类似的化合物包括:
- 癸酰-L-肉碱
- 异戊酰-L-肉碱
- 棕榈酰-L-肉碱
- 丁酰-L-肉碱
比较:
- 癸酰-L-肉碱: 与月桂酰-L-肉碱相比,具有更短的碳链。
- 异戊酰-L-肉碱: 含有支链碳链。
- 棕榈酰-L-肉碱: 具有更长的碳链。
- 丁酰-L-肉碱: 具有更短的碳链和不同的官能团。
月桂酰-L-肉碱(氯化物)由于其最佳的链长而脱颖而出,这在疏水性和亲水性之间取得了平衡,使其成为有效的表面活性剂和吸收增强剂 .
生物活性
Lauroyl-L-carnitine chloride, a derivative of L-carnitine, is an acylcarnitine compound with a variety of biological activities. This article explores its properties, mechanisms of action, and implications for health and disease, drawing on diverse research studies.
- Molecular Formula : C19H38ClNO4
- Molecular Weight : 379.96 g/mol
- CAS Number : 6919-91-1
This compound is characterized by its long aliphatic chain, which influences its solubility and interaction with biological membranes.
- Absorption Enhancer : this compound has been identified as an absorption enhancer, facilitating the transport of various compounds across cellular membranes. This property is particularly relevant in pharmaceutical applications where enhancing bioavailability is crucial .
- Fatty Acid Transport : As a member of the acylcarnitine family, lauroyl-L-carnitine plays a critical role in the transport of fatty acids into mitochondria for β-oxidation, a vital process for energy production . By aiding in the translocation of fatty acids, it supports metabolic functions and energy homeostasis.
- Inhibition of Glycine Transport : Research has shown that lauroyl-L-carnitine exhibits minimal inhibitory activity on glycine transporters (GlyT1 and GlyT2), with an IC50 greater than 10 μM. This suggests that while it may not be a potent inhibitor compared to other acylcarnitines, it contributes to the modulation of neurotransmitter transport .
Case Studies and Research Findings
- Metabolic Disorders : In studies involving patients with metabolic disorders such as malonic acidemia, lauroyl-L-carnitine was monitored as part of acylcarnitine profiles to assess fatty acid metabolism dysfunctions. Its levels can indicate carnitine deficiency or metabolic blockages .
- Antimicrobial Activity : Lauroyl-L-carnitine has been investigated for its antimicrobial properties. It demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial therapies .
Summary of Key Findings
Clinical Implications
The biological activity of this compound suggests several clinical applications:
- Pharmaceutical Formulations : Its ability to enhance absorption makes it a valuable component in drug formulations aimed at improving bioavailability.
- Metabolic Health : Supplementation with lauroyl-L-carnitine may support individuals with metabolic disorders by improving fatty acid utilization and energy production.
- Infection Control : Given its antimicrobial properties, further research could explore its use in treating infections or as an adjunct therapy in antibiotic regimens.
属性
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














